N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
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Overview
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, as well as its antibacterial and antiviral properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A closely related compound with similar structural features and applications.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical properties and uses.
Benzamide Derivatives: Compounds like N-(1,3,4-oxadiazol-2-yl)benzamides have been studied for their biological activities.
Uniqueness
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide stands out due to its specific combination of the oxadiazole ring and benzamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H15N3O2/c21-17(14-9-5-2-6-10-14)18-12-11-15-19-16(20-22-15)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21) |
InChI Key |
BBMSJYXSJCLHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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